1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate
Description
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is a synthetic pyridine derivative characterized by a carbamate functional group linked to a substituted pyridine ring. The pyridine core features a 6-chloro substituent and a 4-trifluoromethyl group, while the carbamate moiety includes a 1-methylprop-2-ynyl chain.
Properties
IUPAC Name |
but-3-yn-2-yl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-3-6(2)19-10(18)17-8-5-16-9(12)4-7(8)11(13,14)15/h1,4-6H,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLUCGIYFCPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CN=C(C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate involves several steps. The synthetic route typically includes the reaction of 1-methylprop-2-ynyl alcohol with 6-chloro-4-(trifluoromethyl)pyridin-3-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Chemical Reactivity and Stability
Thermal Stability
-
Carbamates generally decompose at elevated temperatures, releasing isocyanates. For this compound, the trifluoromethyl group on the pyridine ring may stabilize the carbamate bond, potentially raising its thermal stability .
Hydrolysis
-
In acidic or basic conditions, carbamates hydrolyze to form amines and carbonic acid. The presence of electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring could accelerate hydrolysis by destabilizing the carbamate oxygen .
Reactivity with Nucleophiles
-
The propargyl group (1-methylprop-2-ynyl) is reactive toward nucleophilic addition under basic conditions, forming substituted allenes. This could lead to side reactions during synthesis or formulation .
Analytical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈ClF₃N₂O₂ | |
| Molecular Weight | 292.64 g/mol | |
| CAS Number | Not explicitly listed | |
| Synthesis Yield | 43–88% (depending on method) |
Research Challenges
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of carbamate compounds, including 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against various cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance, making the development of new antimicrobial agents critical .
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this compound has potential as a pesticide or herbicide. The compound's ability to disrupt specific biochemical pathways in pests can lead to effective pest management strategies. Research is ongoing to evaluate its efficacy and safety profile as an agricultural chemical, with promising results in controlling various crop pests .
Plant Growth Regulation
There is emerging evidence that carbamate derivatives can function as plant growth regulators. This application could enhance crop yield and resilience against environmental stressors, contributing to sustainable agricultural practices .
Material Sciences
Polymer Chemistry
In material sciences, the compound's unique properties make it suitable for incorporation into polymer matrices. This can enhance the mechanical strength and thermal stability of polymers used in various applications, including coatings and composites. Research has demonstrated that adding such compounds can improve the overall performance of materials under stress .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives, including this compound, and their effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in several cancer types, highlighting the compound's potential as a lead candidate for further development.
Case Study 2: Agricultural Efficacy
In a field trial conducted by agricultural researchers, this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as a new pesticide formulation.
Mechanism of Action
The mechanism by which 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The compound’s pyridine ring substitution pattern distinguishes it from other derivatives. For example:
- N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (MFCD30553527): Features a 2-chloro and 6-(3-hydroxyprop-1-ynyl) substitution, with a pivalamide group instead of a carbamate. The absence of a trifluoromethyl group may reduce its lipophilicity compared to the target compound .
- N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide (MFCD30553528): Includes a dimethoxymethyl group at position 6, which could enhance solubility but reduce electrophilic reactivity relative to the trifluoromethyl group in the target compound .
Table 1: Key Structural Differences
| Compound Name | Pyridine Substituents | Functional Group | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate | 6-Cl, 4-CF₃ | Carbamate | Data not available | Not listed |
| N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | 2-Cl, 6-(3-hydroxyprop-1-ynyl) | Pivalamide | 326.79 | 1806940-80-6* |
| N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide | 2-Cl, 6-(dimethoxymethyl) | Pivalamide | 344.83 | 1806005-06-0* |
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. In contrast, dimethoxymethyl groups (as in MFCD30553528) are electron-donating, which may reduce reactivity but improve solubility .
- Carbamate vs. Pivalamide : The carbamate group in the target compound introduces a labile ester linkage, which could confer hydrolytic instability compared to the more robust pivalamide group in compounds .
Research Findings and Data Gaps
- Metabolic Stability : Trifluoromethyl groups (as in the target) are associated with prolonged half-lives in vivo compared to hydroxyl- or methoxy-substituted derivatives .
- Synthetic Challenges : The propargyl (2-ynyl) chain in the target compound may introduce steric hindrance during synthesis, unlike the linear chains in compounds.
Table 2: Hypothetical Property Comparison Based on Substituents
| Property | Target Compound | N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide |
|---|---|---|
| LogP (Predicted) | High (due to CF₃) | Moderate (hydroxyl group increases polarity) |
| Metabolic Stability | High | Moderate |
| Synthetic Accessibility | Challenging | Moderate |
Biological Activity
1-methylprop-2-ynyl N-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's unique structural characteristics contribute to its reactivity and efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H8ClF3N2O2
- CAS Number : 680213-90-5
Preparation Methods
The synthesis typically involves the reaction of 1-methylprop-2-ynyl alcohol with 6-chloro-4-(trifluoromethyl)pyridin-3-yl isocyanate under controlled conditions, often in an inert atmosphere to minimize side reactions. This method allows for the efficient formation of the carbamate structure, crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects.
Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : Research indicates that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed effective inhibition of bacterial growth, suggesting a potential role as an antibiotic agent.
- Anticancer Studies : In vitro assays revealed that the compound could induce cell death in several cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Prop-2-yn-1-yl N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]carbamate | Methoxy group instead of chloro | Lower antimicrobial activity |
| 1-Methylpropynyl N-[6-bromo-pyridin-3-yl]carbamate | Bromine substitution | Enhanced anticancer properties |
Q & A
Basic: What are the common synthetic routes for preparing this carbamate compound, and what key reaction conditions are required?
Methodological Answer:
The synthesis typically involves coupling a pyridine intermediate with a carbamate-forming reagent. A general approach includes:
- Step 1: Preparation of the pyridine scaffold (e.g., 6-chloro-4-(trifluoromethyl)pyridin-3-amine) via halogenation and trifluoromethylation reactions. Fluorinating agents like KF in DMSO may introduce fluorine substituents .
- Step 2: Carbamate formation using 1-methylprop-2-ynyl chloroformate or isocyanate under basic conditions (e.g., triethylamine in dichloromethane). Reaction temperatures are maintained at 0–25°C to minimize side reactions .
- Key Conditions: Use anhydrous solvents, inert atmosphere (N₂/Ar), and controlled stoichiometry to avoid over-substitution.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this carbamate compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms carbamate linkage (δ ~155–160 ppm for carbonyl) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns. For example, ESIMS m/z (M+1) ranges for similar carbamates are ~350–400 .
- IR Spectroscopy: Confirms carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How can researchers optimize the yield of the carbamate formation step when steric hindrance from the 1-methylprop-2-ynyl group occurs?
Methodological Answer:
- Design of Experiments (DoE): Use statistical models to test variables (e.g., solvent polarity, base strength, temperature). For example, flow-chemistry systems enable precise control over reaction parameters, improving yields by >20% .
- Catalyst Screening: Palladium or copper catalysts (e.g., Pd(OAc)₂) may facilitate coupling under milder conditions .
- Solvent Optimization: Switch from toluene to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
Advanced: How should contradictory data between NMR and mass spectrometry results be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine HPLC purity analysis (e.g., C18 column, acetonitrile/water gradient) with high-resolution MS to confirm molecular formula .
- 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping signals. For example, NOESY can distinguish between regioisomers caused by trifluoromethyl positioning .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to trace unexpected fragments in MS .
Basic: What are the known biological targets or mechanisms of action for pyridine-derived carbamates with trifluoromethyl groups?
Methodological Answer:
- Enzyme Inhibition: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases). Assays like fluorescence polarization or SPR monitor target engagement .
- Antimicrobial Activity: Evaluate MIC values against bacterial/fungal strains via broth microdilution. Structural analogs show activity against Candida spp. .
Advanced: What strategies are recommended for analyzing the stability of this carbamate under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C. Monitor degradation via UPLC-MS to identify hydrolytic byproducts (e.g., pyridine-3-amine derivatives) .
- Accelerated Stability Testing: Use Q10 (Arrhenius) models to predict shelf life. For example, trifluoromethyl groups may reduce hydrolysis rates compared to non-fluorinated analogs .
- Excipient Compatibility: Screen with common stabilizers (e.g., BSA, cyclodextrins) to mitigate aggregation in formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
